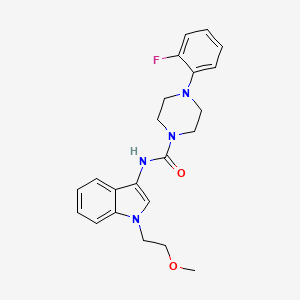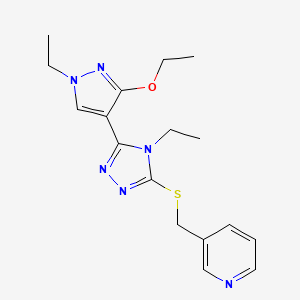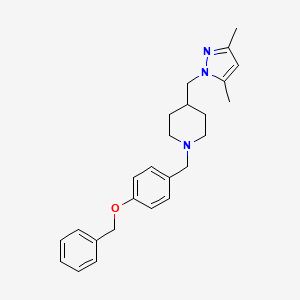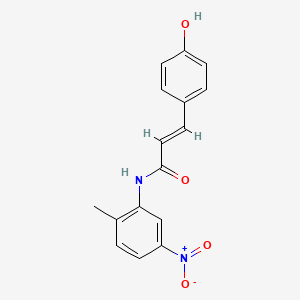
4-(2-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, also known as FMI-41, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is structurally similar to other indole-based compounds that have been shown to have a variety of biological activities.
Applications De Recherche Scientifique
PET Tracers in Neuropsychiatric Disorders
García et al. (2014) developed a derivative of 4-(2-fluorophenyl)piperazine as a PET radioligand, showing high brain uptake and stability. This compound is a potential candidate for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Dopamine D3 Receptor Radioligands
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, including a fluorophenyl-piperazine compound, as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).
HIV-1 Attachment Inhibitors
Wang et al. (2009) identified 4-fluorophenyl-piperazine derivatives as potent inhibitors of HIV-1 attachment, interfering with the viral gp120 and host cell receptor CD4 interaction (Wang et al., 2009).
Antiviral and Antimicrobial Applications
Reddy et al. (2013) synthesized 4-fluorophenyl-piperazine derivatives with antiviral activity against Tobacco mosaic virus and potent antimicrobial activities (Reddy et al., 2013).
Selective 5-HT1A Agonists
Heinrich et al. (2004) prepared derivatives of 4-fluorophenyl-piperazine as selective 5-HT1A agonists, potentially useful in studying mood disorders (Heinrich et al., 2004).
Alzheimer's Disease Research
Kepe et al. (2006) used a 4-fluorophenyl-piperazine derivative for PET imaging to quantify 5-HT1A receptor densities in Alzheimer's disease patients, contributing to a better understanding of the disease's neuropathology (Kepe et al., 2006).
Environment-Sensitive Fluorescent Ligands
Lacivita et al. (2009) synthesized long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent properties for visualizing 5-HT1A receptors in cells (Lacivita et al., 2009).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-29-15-14-27-16-19(17-6-2-4-8-20(17)27)24-22(28)26-12-10-25(11-13-26)21-9-5-3-7-18(21)23/h2-9,16H,10-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKRODZVXXQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)

![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)
![N-cyclopropyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2934504.png)
![Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate](/img/structure/B2934505.png)


![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)